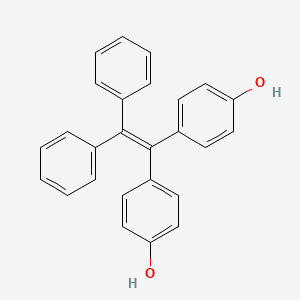

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol

Descripción general

Descripción

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol, also known as TPE-DOH or 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene, is a synthetic intermediate of aggregation-induced emission (AIE) dye . It is used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .

Molecular Structure Analysis

The molecular formula of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is C26H20O2 . It has a molecular weight of 364.44 . The structure is highly conjugated .Chemical Reactions Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is involved in various chemical reactions, particularly in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . It also exhibits a high H2O2 selectivity of 85.8% in the oxygen reduction reaction .Physical And Chemical Properties Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is a solid at 20°C . It should be stored under inert gas and kept away from light and air . Its melting point is 225°C .Aplicaciones Científicas De Investigación

Application

“4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol” has been used as a starting material for the synthesis of a variety of organic compounds .

Results or Outcomes

The outcomes of these syntheses are various organic compounds, including drugs, dyes, and polymers .

Biochemistry

Application

This compound also has a wide range of applications in biochemistry, such as its use as a co-factor for various enzymes, and its use as a substrate for various biochemical reactions .

Results or Outcomes

The outcomes of these applications are various biochemical reactions or enzymatic processes .

Water Treatment

Application

This compound has been used in the synthesis of conjugated nanoporous polymers for the adsorptive removal of dyes from water .

Method of Application

The compound is used in the synthesis of a series of (E)-1,2-diphenylethene-based conjugated microporous polymers (CMPs) via Suzuki–Miyaura polymerizations .

Results or Outcomes

The synthesized CMPs displayed high BET surface areas (up to 1400 m²/g) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%). In addition, the as-prepared CMPs showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water .

Photonic & Optical Materials

Application

“4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol” is a synthetic intermediate of aggregation-induced emission (AIE) dye for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .

Results or Outcomes

The outcomes of these syntheses are various AIE dyes, which have applications in photonics and optical materials .

Dye-Sensitized Solar Cells

Application

This compound has been used in the development of new dye sensitizers for dye-sensitized solar cells (DSSCs) .

Method of Application

The propeller-shaped 2,2′-(2,2-diphenylethene-1,1-diyl)dithiophene (DPDT) unit was introduced to construct sensitizers for the first time . Three DPDT-bridged double D–π–A organic sensitizers were prepared by altering the π-conjugation fragment .

Results or Outcomes

The results show that, compared to the mono-anchoring congener AZ6, the di-anchoring sensitizer A6 displayed a comparable power conversion efficiency (PCE = 8.21%) and a higher short-circuit current density (JSC) .

Organic Synthesis

Application

This compound can be used as an initiator, catalyst, or intermediate in organic synthesis .

Results or Outcomes

The outcomes of these applications are various organic reactions .

Safety And Hazards

Propiedades

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBSSBYVVMIMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580177 | |

| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |

CAS RN |

919789-77-8 | |

| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)